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Compound of Interest

Compound Name:
4-(Piperidin-1-yl)-1,3,5-triazin-2-

amine

Cat. No.: B1337662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of various triazine

analogs, a class of nitrogen-containing heterocyclic compounds. The information presented

herein is intended to serve as a valuable resource for researchers, scientists, and professionals

involved in drug development and chemical safety assessment. This document summarizes

key toxicity data, outlines experimental methodologies, and illustrates relevant toxicological

pathways to facilitate an objective evaluation of these compounds.

Overview of Triazine Toxicity
Triazine derivatives are utilized in a wide range of applications, from herbicides to

pharmaceuticals. However, their structural similarities can lead to comparable toxicological

concerns, including endocrine disruption, genotoxicity, and target organ damage. This guide

focuses on a selection of prominent triazine analogs to highlight the variations in their toxicity

profiles.

Quantitative Toxicity Data
The following tables summarize the acute and subchronic toxicity data for several key triazine

analogs. This quantitative information allows for a direct comparison of their relative toxicities.

Table 1: Acute Oral Toxicity of Selected Triazine Analogs in Rodents
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Compound Test Species LD50 (mg/kg bw) Source(s)

Atrazine Rat 1,780 - 3,090 [1]

Simazine Rat >5,000 [1]

Prometon Rat 2,980 [2]

Prometryn Rat 3,750 - 5,235 [2]

Hexazinone Rat 1,690 [2]

Metribuzin Rat 1,090 - 2,300 [2]

Cyanazine Rat 182 - 334 [3]

Melamine Rat >3,000 [4]

Cyanuric Acid Rat 7,700 [4]

Table 2: Subchronic Oral Toxicity of Selected Triazine Analogs in Rodents
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Compound
Test
Species

Duration
NOAEL
(mg/kg
bw/day)

Key Effects
Observed at
LOAEL

Source(s)

Atrazine Rat 90 days 3.3

Reduced

body-weight

gain, ovarian

effects

[1]

Atrazine

Metabolite

(DACT)

Rat Postnatal 25

Delayed

sexual

development

[1]

Simazine Rat 2 years 1.8
Mammary

gland tumors
[5]

Hydroxyatrazi

ne
Rat 2 years 1.0

No evidence

of

carcinogenicit

y

[1]

Melamine Rat 13 weeks 63

Bladder

calculi,

inflammation

[4]

Cyanuric Acid Rat 2 years 154
Renal tubular

damage
[4]

Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized studies. The

following are detailed methodologies for key experiments commonly used in the toxicological

assessment of triazine analogs.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its

classification into a GHS category.[3]
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Principle: A stepwise procedure is used where a small number of animals are dosed at a

defined level. The outcome of this first step determines the next dosing level. This continues

until the criteria for classification are met, minimizing the number of animals required.[3]

Animal Model: Typically, young adult female rats are used.

Dosing: The test substance is administered in a single oral dose via gavage. Dosing begins

at a predetermined level (e.g., 300 mg/kg) and is adjusted based on the observed mortality.

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

Body weight is recorded weekly.

Endpoint: The study allows for the classification of the substance into a toxicity category

based on the observed mortality at different dose levels.

90-Day Oral Toxicity Study in Rodents (OECD Guideline
408)
This study provides information on the potential health hazards arising from repeated exposure

to a substance over a prolonged period.

Principle: The test substance is administered daily in graduated doses to several groups of

experimental animals, one dose level per group, for 90 days.[4]

Animal Model: The rat is the preferred species. Both male and female animals are used.

Dosing: The substance is typically administered orally via gavage, in the diet, or in drinking

water. At least three dose levels and a control group are used.

Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations,

body weight, and food/water consumption are recorded regularly. Hematology, clinical

biochemistry, and urinalysis are performed at the end of the study.

Pathology: All animals are subjected to a full necropsy at the end of the 90-day period.

Organs are weighed, and tissues are examined microscopically.
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Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the

highest dose at which no adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of bacteria (typically Salmonella typhimurium) that

carry mutations in genes involved in histidine synthesis. These bacteria, which require

histidine for growth, are exposed to the test substance and plated on a histidine-free

medium. Only bacteria that undergo a reverse mutation to a histidine-producing state will

grow and form colonies.

Metabolic Activation: The test is performed with and without the addition of a mammalian

liver extract (S9 fraction) to mimic metabolic activation that occurs in vivo.

Procedure: The bacterial strains are exposed to various concentrations of the test substance.

Positive and negative controls are run in parallel.

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the negative control.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This sensitive method is used to detect DNA damage at the level of the individual eukaryotic

cell.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide and then

lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The slide

is then subjected to electrophoresis. If the DNA is damaged (containing single- or double-

strand breaks), it will migrate away from the nucleoid, forming a "comet tail". The intensity of

the comet tail relative to the head is proportional to the amount of DNA damage.

Procedure:

Single-cell suspension is prepared and mixed with low-melting-point agarose.

The cell/agarose mixture is spread on a microscope slide.
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Cells are lysed in a high-salt solution.

The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer to

unwind the DNA.

Electrophoresis is performed.

The DNA is stained with a fluorescent dye and visualized under a microscope.

Endpoint: DNA damage is quantified by measuring the length of the comet tail and the

percentage of DNA in the tail.

Visualization of Toxicological Pathways and
Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways

affected by triazine analogs and a typical experimental workflow.
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Caption: Mechanism of melamine and cyanuric acid-induced nephrotoxicity.
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Caption: Atrazine's endocrine disruption via the HPG axis and cAMP signaling.
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Caption: Experimental workflow for in vitro genotoxicity testing of triazines.
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Summary of Findings and Concluding Remarks
This comparative guide highlights the diverse toxicological profiles of triazine analogs. While

some, like simazine, exhibit low acute toxicity, others, such as cyanazine, are considerably

more potent. The primary toxicological concerns associated with this class of compounds

include:

Nephrotoxicity: Melamine and cyanuric acid, when co-ingested, form insoluble crystals in the

renal tubules, leading to kidney damage.[4]

Endocrine Disruption: Chloro-s-triazines, notably atrazine and simazine, can interfere with

the hypothalamic-pituitary-gonadal axis, leading to reproductive and developmental effects.

[4][6] The mechanism for atrazine involves the inhibition of phosphodiesterase, leading to

increased cAMP levels and altered steroidogenesis.

Genotoxicity: Some triazines have shown evidence of inducing DNA damage, although the

results can be conflicting across different studies.[3][7] Atrazine has been shown to cause a

small, dose-related increase in DNA damage in some in vivo studies.[3]

The data and experimental protocols provided in this guide are intended to aid in the informed

assessment of triazine analogs. It is crucial for researchers and drug development

professionals to consider the specific toxicological profile of each analog in their work to ensure

the safety and efficacy of new chemical entities. Further research is warranted to elucidate the

complete toxicological profiles of a broader range of triazine derivatives and their metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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